molecular formula C16H22N6O B5683731 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane

1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane

Cat. No. B5683731
M. Wt: 314.39 g/mol
InChI Key: BJEQHZUNOUICHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane is a chemical compound that has been studied for its potential applications in scientific research. This compound, also known as PBD-150, has been synthesized and tested for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane binds to the GABA-A receptor, which is a ligand-gated ion channel that regulates neuronal excitability. The binding of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane to the GABA-A receptor enhances the inhibitory effects of GABA, resulting in increased neuronal inhibition. The mechanism of action of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been studied using various techniques, including electrophysiology, radioligand binding assays, and molecular modeling.
Biochemical and Physiological Effects:
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been shown to have several biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. The compound has been shown to enhance the effects of GABA on the GABA-A receptor, resulting in increased neuronal inhibition. 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has also been shown to have effects on other neurotransmitter systems, including the glutamate and dopamine systems.

Advantages and Limitations for Lab Experiments

1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has several advantages for laboratory experiments, including its high affinity for the GABA-A receptor and its ability to enhance the effects of GABA. The compound has been used to study the role of the GABA-A receptor in various neurological disorders, and has been shown to have potential therapeutic applications. However, there are also limitations to the use of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise to work with the compound.

Future Directions

There are several future directions for research on 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane, including the development of new compounds that target the GABA-A receptor with greater specificity and efficacy. The compound has also been studied for its potential applications in the treatment of neurological disorders, and further research is needed to determine its safety and efficacy in clinical trials. Additionally, 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been shown to have effects on other neurotransmitter systems, and further research is needed to explore these effects and their potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane involves a multi-step process that includes the reaction of 2-pyrimidinylamine with 1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting compound with 2-(bromomethyl)butyric acid. The final step involves the reaction of the resulting compound with 1,4-diazepane. The synthesis of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been reported in several scientific publications, and the compound has been synthesized using various methods.

Scientific Research Applications

1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been used to study the role of the GABA-A receptor in various neurological disorders, including anxiety, depression, and epilepsy. The compound has also been used to study the effects of drugs that modulate the GABA-A receptor, such as benzodiazepines.

properties

IUPAC Name

2-pyrazol-1-yl-1-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-2-14(22-11-4-8-19-22)15(23)20-9-5-10-21(13-12-20)16-17-6-3-7-18-16/h3-4,6-8,11,14H,2,5,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEQHZUNOUICHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCN(CC1)C2=NC=CC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane

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